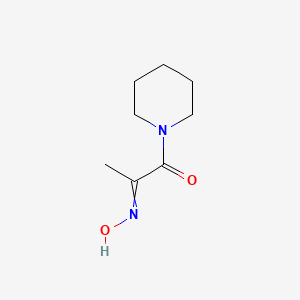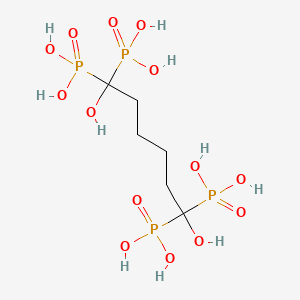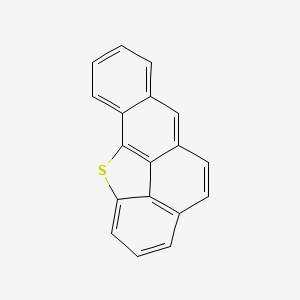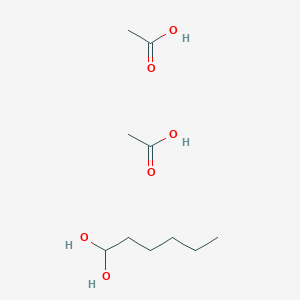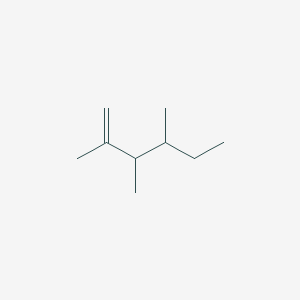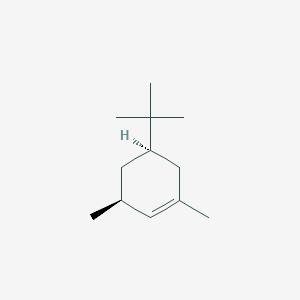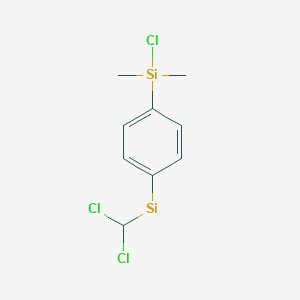
1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloromethyl and phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane typically involves the reaction of 4-chlorophenylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions and minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic substrates, and the pathways involved often include nucleophilic substitution and oxidative addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl group.
Chlorodimethylsilane: Similar but has two methyl groups instead of one chloromethyl group.
Dimethyldichlorosilane: Similar but has two chlorine atoms attached to the silicon atom.
Uniqueness
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C9H11Cl3Si2 |
|---|---|
Molekulargewicht |
281.7 g/mol |
InChI |
InChI=1S/C9H11Cl3Si2/c1-14(2,12)8-5-3-7(4-6-8)13-9(10)11/h3-6,9H,1-2H3 |
InChI-Schlüssel |
ZTAQKBCQGZLRRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si]C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


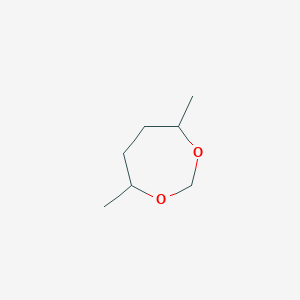
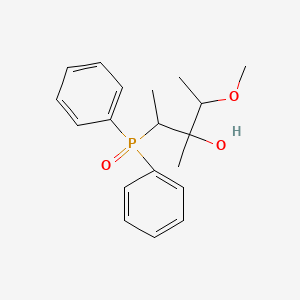
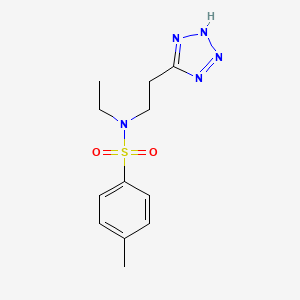

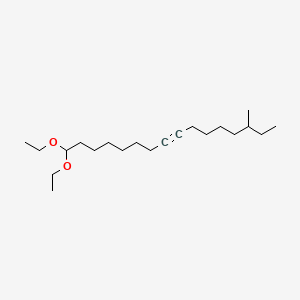
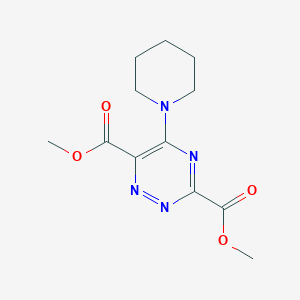
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
